2,4-Dichloro-6,7-dimethoxyquinazoline
Overview
Description
2,4-Dichloro-6,7-dimethoxyquinazoline is a chemical compound with the molecular formula C10H8Cl2N2O2 and a molecular weight of 259.089 . It appears as a pale yellow to beige crystalline powder . This compound is used as an intermediate in the preparation of potential inhibitors of epidermal growth factor receptor kinases .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,4-dihydroxyl-6,7-dimethoxyquinazoline solid with phosphorus oxychloride at a temperature between 80℃ and 120℃ for 2 to 6 hours . The mixture is then stirred in ice and water for 0.5 to 2 hours, followed by filtration, washing, and drying to obtain the this compound solid .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms . The quinazoline core is substituted at the 2 and 4 positions with chlorine atoms and at the 6 and 7 positions with methoxy groups .Chemical Reactions Analysis
This compound can be used as a reactant in the preparation of various potential bioactive compounds . For instance, it can be used in the synthesis of 2-chloro-4,6,7-trimethoxyquinazoline, 2-chloro-6,7-dimethoxy-4(3H)-quinazolinone, and 2,4-diamino-6,7-dimethoxy quinazolines .Physical and Chemical Properties Analysis
This compound is a pale yellow to beige crystalline powder . It has a molecular weight of 259.09 . The compound is insoluble in water . Its melting point is between 175-178 °C .Scientific Research Applications
Analysis of Global Trends and Gaps in Studies of 2,4-D Herbicide Toxicity
Research on 2,4-D, a herbicide closely related to 2,4-Dichloro-6,7-dimethoxyquinazoline in structure and function, has advanced rapidly. A scientometric review highlights the evolution of studies on its toxicology and mutagenicity, identifying the USA, Canada, and China as leading contributors. The focus areas include occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, particularly aquatic ones. Future research is suggested to emphasize molecular biology, gene expression, exposure assessment in humans or vertebrate bioindicators, and pesticide degradation studies (Zuanazzi et al., 2020).
Analytical Methods for Antioxidant Activity and Their Applicability
The exploration of antioxidants, including studies on compounds similar to this compound, involves various tests like ORAC, HORAC, TRAP, and TOSC. These assays, crucial for assessing antioxidant activity in samples, rely on spectrophotometry to track color changes or solution discoloration at specific wavelengths. This research has significant implications for food engineering, medicine, and pharmacy, highlighting the versatility and importance of understanding antioxidant mechanisms (Munteanu & Apetrei, 2021).
Enzymatic Approaches in the Treatment of Organic Pollutants
Enzymatic remediation, a field relevant to the degradation capabilities of this compound analogues, shows promise in addressing pollutants in industrial wastewater. The use of enzymes, enhanced by redox mediators, significantly improves the degradation efficiency of recalcitrant compounds. This innovative approach could revolutionize the treatment of aromatic compounds in industrial effluents, highlighting the potential of enzyme-redox mediator systems in environmental remediation efforts (Husain & Husain, 2007).
Potential Impact of 2,4-D on Human and Ecosystems
The widespread use of 2,4-D in agriculture introduces it into various environmental matrices, posing potential risks to non-target organisms and humans. Research suggests the need for local mitigation strategies to prevent environmental entry and exposure, highlighting concerns over its lethal effects on diverse species. This review calls for further investigation into the fate, accumulation, and impacts of low-level, continuous exposure to better inform regulatory policies and protect public health (Islam et al., 2017).
Sorption of 2,4-D and Phenoxy Herbicides to Soil and Organic Matter
Understanding the sorption behavior of 2,4-D and similar phenoxy herbicides to soil, organic matter, and minerals is crucial for assessing environmental impact and management strategies. This review compiles data from numerous studies, suggesting that soil organic matter and iron oxides play significant roles in the sorption process. The findings highlight the importance of considering soil characteristics in managing the environmental fate of these herbicides, relevant to discussions on compounds like this compound (Werner et al., 2012).
Safety and Hazards
2,4-Dichloro-6,7-dimethoxyquinazoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
2,4-Dichloro-6,7-dimethoxyquinazoline is used as an intermediate in the preparation of potential inhibitors of epidermal growth factor receptor kinases . It is also used as an intermediate in the preparation of terazosin . Therefore, future research could focus on exploring its potential applications in the development of new therapeutic agents.
Mechanism of Action
Target of Action
The primary target of 2,4-Dichloro-6,7-dimethoxyquinazoline is the epidermal growth factor receptor kinases (EGFR kinases) . EGFR kinases play a crucial role in cell proliferation and survival, making them a significant target in cancer research .
Mode of Action
This compound interacts with its targets by acting as a competitive inhibitor . It binds to the active site of EGFR kinases, preventing the binding of the natural substrate and thus inhibiting the kinase activity . This results in the suppression of the downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR kinases by this compound affects several biochemical pathways. The most notable is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival . By inhibiting EGFR kinases, the compound prevents the activation of this pathway, leading to the suppression of cell proliferation and induction of apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of cell proliferation and induction of apoptosis . By inhibiting EGFR kinases, the compound disrupts the signaling pathways that promote cell survival and growth, leading to cell death .
Properties
IUPAC Name |
2,4-dichloro-6,7-dimethoxyquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHKCBSVAZXEPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182012 | |
Record name | 2,4-Dichloro-6,7-dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27631-29-4 | |
Record name | 2,4-Dichloro-6,7-dimethoxyquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27631-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-6,7-dimethoxyquinazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027631294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloro-6,7-dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DICHLORO-6,7-DIMETHOXYQUINAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6720H065I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What makes 2,4-Dichloro-6,7-dimethoxyquinazoline a useful building block in organic synthesis?
A1: this compound is a versatile starting material due to its reactivity. The two chlorine atoms, particularly the one at the 4-position, can be selectively substituted. [] This allows for the introduction of various functional groups, making it valuable for synthesizing a range of quinazoline derivatives, including pharmaceuticals like Gefitinib. []
Q2: How does the structure of this compound lend itself to the development of molecularly imprinted polymers (MIPs)?
A2: The presence of nitrogen atoms and the methoxy groups in this compound enables it to engage in hydrogen bonding interactions. [] This is crucial for creating highly specific recognition sites within the polymer matrix of MIPs. These imprinted sites can then selectively bind to the target molecule, making them useful in separation and sensing applications.
Q3: Can you elaborate on the significance of using 13C labeled this compound in pharmaceutical development?
A3: Utilizing 13C labeled this compound, specifically [2-13C]-2,4-dichloro-6,7-dimethoxyquinazoline, is particularly useful in studying the metabolic fate of drugs derived from this compound. [] The 13C isotope acts as a tracer, allowing researchers to track the drug's breakdown pathway and distribution within an organism using techniques like mass spectrometry. This information is critical for optimizing drug efficacy and understanding potential side effects.
Q4: Are there any novel synthetic approaches to building quinazoline-2,4(1H,3H)-diones using this compound as a starting material?
A4: While this compound is often used to derivatize at the chlorine positions, a novel palladium-catalyzed three-component reaction utilizes 2-bromoanilines, carbon dioxide, and isocyanides to create N3-substituted quinazoline-2,4(1H,3H)-diones. [] This method bypasses the need for pre-functionalized starting materials and allows for diverse substitutions on the quinazoline ring, expanding the possibilities for drug discovery and material science applications.
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